N-Boc L-Balenine Methyl Ester
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Overview
Description
N-Boc L-Balenine Methyl Ester is a compound that belongs to the class of N-Boc protected amino acid methyl esters. The Boc (tert-butyloxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis, particularly in peptide synthesis. This compound is a derivative of L-Balenine, an amino acid, and is used as an intermediate in various chemical reactions and syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc L-Balenine Methyl Ester typically involves the protection of the amino group of L-Balenine with a Boc group, followed by esterification of the carboxyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) for the Boc protection step. The esterification step can be achieved using methanol and an acid catalyst like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Boc L-Balenine Methyl Ester undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Substitution Reactions: The amino group, once deprotected, can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, p-toluenesulfonic acid, or hydrochloric acid in an organic solvent like dichloromethane.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Various electrophiles such as acyl chlorides, alkyl halides, and isocyanates.
Major Products Formed
Deprotection: L-Balenine.
Ester Hydrolysis: N-Boc L-Balenine.
Substitution: Various substituted derivatives of L-Balenine.
Scientific Research Applications
N-Boc L-Balenine Methyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc L-Balenine Methyl Ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the synthesis of peptides and other compounds. The ester group can also be hydrolyzed to yield the corresponding carboxylic acid, which can further react with other reagents .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Boc L-Balenine Methyl Ester is unique due to its specific structure and the presence of the L-Balenine moiety. This compound offers distinct reactivity and properties compared to other N-Boc protected amino acid methyl esters. Its unique structure makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C16H26N4O5 |
---|---|
Molecular Weight |
354.40 g/mol |
IUPAC Name |
[[3-[[(2S)-1-methoxy-3-(1-methylimidazol-4-yl)-1-oxopropan-2-yl]amino]-3-oxopropyl]amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H26N4O5/c1-16(2,3)15(23)25-18-7-6-13(21)19-12(14(22)24-5)8-11-9-20(4)10-17-11/h9-10,12,18H,6-8H2,1-5H3,(H,19,21)/t12-/m0/s1 |
InChI Key |
IRLIKZBOACEVAQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)ONCCC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)OC |
Canonical SMILES |
CC(C)(C)C(=O)ONCCC(=O)NC(CC1=CN(C=N1)C)C(=O)OC |
Origin of Product |
United States |
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